

# Head-to-head comparison of NUC-3373 and FOLFIRI in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                               |           |
|----------------------|-------------------------------|-----------|
| Compound Name:       | Fosifloxuridine Nafalbenamide |           |
| Cat. No.:            | B609681                       | Get Quote |

## Head-to-Head Clinical Trial Comparison: NUC-3373 vs. FOLFIRI

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed, objective comparison between the investigational agent NUC-3373 and the standard-of-care chemotherapy regimen FOLFIRI, focusing on their use in clinical trials for metastatic colorectal cancer (mCRC). The information is intended for researchers, scientists, and drug development professionals.

### **Executive Summary**

NUC-3373 is a novel phosphoramidate nucleotide analogue designed to overcome the resistance mechanisms associated with 5-fluorouracil (5-FU), a key component of the FOLFIRI regimen. It is engineered to deliver the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FUDR-MP), more efficiently into cancer cells. The most direct comparison between a NUC-3373-based regimen and FOLFIRI was the Phase II NuTide:323 clinical trial. This study, however, was discontinued in August 2024 following a pre-planned analysis which concluded that the NUC-3373-containing regimen was unlikely to demonstrate superior Progression-Free Survival (PFS) over the FOLFIRI-based control arm. While detailed quantitative efficacy and safety data from this head-to-head trial have not been publicly released, this guide will synthesize the available information on both treatments, including their mechanisms of action, clinical trial protocols, and reported safety profiles.



### **Mechanisms of Action**

Both NUC-3373 and FOLFIRI ultimately target the enzyme thymidylate synthase (TS), which is crucial for DNA synthesis and repair. However, their pathways to achieving this inhibition differ significantly.

NUC-3373:

NUC-3373 is a pre-activated form of FUDR-MP. Its design allows it to bypass the complex and often inefficient enzymatic activation steps required by 5-FU. It is also resistant to degradation by dihydropyrimidine dehydrogenase (DPD), the primary enzyme that breaks down 5-FU. This leads to higher intracellular concentrations of the active metabolite FUDR-MP, which potently inhibits thymidylate synthase.





Click to download full resolution via product page

Caption: NUC-3373's direct intracellular delivery and activation pathway.

#### FOLFIRI:

FOLFIRI is a combination chemotherapy regimen consisting of 5-fluorouracil (5-FU), leucovorin, and irinotecan.







- 5-Fluorouracil (5-FU): A prodrug that requires a multi-step enzymatic conversion to its active form, FUDR-MP, to inhibit thymidylate synthase. It can also be converted to other metabolites that incorporate into RNA, contributing to its toxicity.
- Leucovorin: A form of folic acid that enhances the binding of FUDR-MP to thymidylate synthase, thereby increasing the efficacy of 5-FU.
- Irinotecan: A topoisomerase I inhibitor. It prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and cell death.





Click to download full resolution via product page

Caption: The dual inhibitory pathways of the FOLFIRI regimen.

## **Clinical Trial Data**



The primary source for a head-to-head comparison is the NuTide:323 study, a Phase II randomized, open-label trial.

### NuTide:323 Trial

Objective: To compare the efficacy and safety of a NUC-3373-based regimen (NUFIRI + bevacizumab) with the standard FOLFIRI + bevacizumab regimen in patients with unresectable metastatic colorectal cancer who had progressed after first-line oxaliplatin-based therapy.[1][2] [3][4]

### Study Arms:

- Arm A: NUC-3373 + Leucovorin (weekly) + Irinotecan (bi-weekly) + Bevacizumab (bi-weekly)
- Arm B: NUC-3373 + Leucovorin (bi-weekly) + Irinotecan (bi-weekly) + Bevacizumab (bi-weekly)
- Control Arm: FOLFIRI (bi-weekly) + Bevacizumab (bi-weekly)

Status: Discontinued in August 2024.

Reason for Discontinuation: A pre-planned analysis concluded that the study was unlikely to meet its primary endpoint of demonstrating superior Progression-Free Survival (PFS) for the NUC-3373 arms compared to the FOLFIRI arm.[3][4][5][6]

Detailed quantitative efficacy data from the NuTide:323 trial have not been publicly released. The primary outcome was that NUC-3373 in combination with leucovorin, irinotecan, and bevacizumab (NUFIRI+bev) did not show an improvement in PFS compared to FOLFIRI+bevacizumab.[3][5]

For context, historical data from other clinical trials for FOLFIRI-based regimens in a similar patient population are provided below.

Table 1: Efficacy of FOLFIRI-based Regimens in Second-Line mCRC (Historical Data)



| Endpoint                                  | FOLFIRI + Bevacizumab | FOLFIRI (alone or with other agents) |
|-------------------------------------------|-----------------------|--------------------------------------|
| Median Progression-Free<br>Survival (PFS) | ~7.4 months[1]        | 3.5 - 6.1 months[6][7]               |
| Median Overall Survival (OS)              | ~13.0 months[1]       | 12.5 - 14.0 months[6][7]             |
| Objective Response Rate (ORR)             | ~11.4%[1]             | Not consistently reported            |
| Disease Control Rate (DCR)                | ~74.3%[1]             | Not consistently reported            |

Note: These are not head-to-head comparative data and are provided for informational purposes only.

While a detailed breakdown of adverse events from NuTide:323 is not available, it was reported that the treatment regimens in all three arms were generally well-tolerated.[2][5] Of the 175 patients enrolled, only 12 discontinued treatment due to adverse events, with four discontinuations in each of the three arms.[5]

For context, a summary of common Grade 3-4 adverse events associated with FOLFIRI from other studies is presented below.

Table 2: Common Grade 3-4 Adverse Events with FOLFIRI-based Regimens (Historical Data)

| FOLFIRI + Bevacizumab<br>(%)[1] | FOLFIRI (alone) (%)[7]                      |
|---------------------------------|---------------------------------------------|
| 28.6                            | 47.7                                        |
| 5.7                             | Not specified                               |
| Not specified                   | Not specified                               |
| Not specified                   | Not specified                               |
| Not specified                   | Not specified                               |
|                                 | (%)[1] 28.6 5.7 Not specified Not specified |



Note: These are not head-to-head comparative data and are provided for informational purposes only.

Preliminary data from the earlier, non-randomized NuTide:302 study, which evaluated NUC-3373 in combination with irinotecan (NUFIRI), suggested a favorable safety profile with lower rates of toxicities like neutropenia and gastrointestinal disturbances compared to historical data for FOLFIRI. However, this was not borne out in a way that translated to superior efficacy in the head-to-head NuTide:323 trial.

# Experimental Protocols NuTide:323 Study Protocol (NCT05678257)

- Study Design: A randomized, open-label, Phase II dose/schedule optimization study.[2]
- Patient Population: Patients with unresectable metastatic colorectal cancer who had
  previously received at least two months of a first-line fluoropyrimidine and oxaliplatincontaining regimen or had relapsed within six months of completing such therapy.[2] Key
  eligibility criteria included known RAS status and an ECOG performance status of 0-1.[5]
  Patients with MSI-H, dMMR, or BRAF V600E mutations were excluded.[2]
- Randomization: 182 patients were randomized 1:1:1 to the three study arms.[2]
- Treatment Regimens:
  - NUFIRI + bev (Arm A weekly NUC-3373): NUC-3373 (1500 mg/m²) and Leucovorin (400 mg/m²) on days 1, 8, 15, and 22 of a 28-day cycle. Irinotecan (180 mg/m²) and Bevacizumab (5 mg/kg) on days 1 and 15.
  - NUFIRI + bev (Arm B bi-weekly NUC-3373): NUC-3373 (1500 mg/m²) and Leucovorin (400 mg/m²) on days 1 and 15 of a 28-day cycle. Irinotecan (180 mg/m²) and Bevacizumab (5 mg/kg) on days 1 and 15.
  - FOLFIRI + bev (Control Arm): Standard FOLFIRI regimen on a bi-weekly schedule with Bevacizumab (5 mg/kg) on day 1 of each cycle.
- Primary Endpoints: To compare the Progression-Free Survival (PFS) of the NUFIRI+bev arms to the FOLFIRI+bev arm and to determine the optimal NUFIRI+bev dosing schedule.[2]



 Secondary Endpoints: Comparison of tumor response, duration of response, overall survival, and safety.[2]





Click to download full resolution via product page

Caption: Simplified workflow of the NuTide:323 clinical trial.

## Standard FOLFIRI Regimen

- Components: Folinic acid (leucovorin), 5-fluorouracil (5-FU), and irinotecan.[8]
- Administration: Typically administered in 2-week cycles.
  - Irinotecan: Intravenous infusion over 90 minutes.
  - Leucovorin: Intravenous infusion over 2 hours, often concurrently with irinotecan.
  - 5-Fluorouracil: An initial intravenous bolus, followed by a 46-hour continuous infusion via a portable pump.[8]
- Monitoring: Regular blood tests are conducted to monitor blood cell counts and liver and kidney function.[8] A test for dihydropyrimidine dehydrogenase (DPD) levels is often performed before treatment, as low levels can indicate a higher risk of severe side effects from 5-FU.[8]

### Conclusion

The head-to-head clinical evaluation of NUC-3373 within the NUFIRI+bevacizumab regimen against the standard FOLFIRI+bevacizumab in the NuTide:323 trial did not demonstrate the anticipated superiority in Progression-Free Survival, leading to the study's discontinuation. While NUC-3373 was reported to be well-tolerated, with a discontinuation rate due to adverse events identical to the control arm, the lack of improved efficacy is a significant setback for its development as a 5-FU replacement in this context.[3][5] The rationale for developing NUC-3373 was based on its potential to overcome the known limitations of 5-FU, including resistance mechanisms and a challenging administration schedule.[4] However, the results from NuTide:323 underscore the complexities of developing new treatments for metastatic colorectal cancer.[4][5] Future development of NUC-3373 may focus on different combinations or patient populations.[5] For now, FOLFIRI remains a standard-of-care regimen in the second-line treatment of mCRC.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Safety and efficacy of FOLFIRI-bevacizumab for metastatic colorectal carcinoma as second line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NuCana Presents Encouraging Data on NUC-3373 in Colorectal Cancer at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics 2023 | NuCana plc [ir.nucana.com]
- 3. streetinsider.com [streetinsider.com]
- 4. NuCana discontinues Phase II NuTide:323 colorectal cancer study Clinical Trials Arena [clinicaltrialsarena.com]
- 5. onclive.com [onclive.com]
- 6. NuCana stops mid-stage colorectal chemotherapy study [synapse.patsnap.com]
- 7. Efficacy and safety of FOLFIRI and biotherapy versus FOLFIRI alone for metastatic colorectal cancer patients: A meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- To cite this document: BenchChem. [Head-to-head comparison of NUC-3373 and FOLFIRI in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609681#head-to-head-comparison-of-nuc-3373-and-folfiri-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com